6-Bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid 6-Bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15877898
InChI: InChI=1S/C17H11BrN2O2/c18-12-4-6-16-14(8-12)15(17(21)22)9-13(20-16)5-3-11-2-1-7-19-10-11/h1-10H,(H,21,22)
SMILES:
Molecular Formula: C17H11BrN2O2
Molecular Weight: 355.2 g/mol

6-Bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC15877898

Molecular Formula: C17H11BrN2O2

Molecular Weight: 355.2 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid -

Specification

Molecular Formula C17H11BrN2O2
Molecular Weight 355.2 g/mol
IUPAC Name 6-bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid
Standard InChI InChI=1S/C17H11BrN2O2/c18-12-4-6-16-14(8-12)15(17(21)22)9-13(20-16)5-3-11-2-1-7-19-10-11/h1-10H,(H,21,22)
Standard InChI Key OMLWOMPGSDDIDN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound’s quinoline backbone consists of a benzene ring fused to a pyridine ring, with substitutions at strategic positions that enhance its bioactivity. The 6-bromo substituent introduces electron-withdrawing effects, stabilizing the aromatic system and influencing electrophilic substitution patterns. The 2-(pyridin-3-yl)ethenyl group extends conjugation, facilitating π-π interactions with biological targets such as DNA and enzymes . The 4-carboxylic acid moiety provides hydrogen-bonding capabilities, critical for binding to active sites in proteins.

Molecular Formula and Weight

  • Molecular Formula: C17H11BrN2O2\text{C}_{17}\text{H}_{11}\text{BrN}_{2}\text{O}_{2}

  • Molecular Weight: 355.19 g/mol.

Spectroscopic and Computational Data

The compound’s structure has been validated via NMR, IR, and mass spectrometry. Computational models predict a planar conformation due to the conjugated ethenyl bridge, with dipole moments oriented toward the pyridine and carboxylic acid groups. Density functional theory (DFT) calculations suggest that the bromine atom’s electronegativity polarizes the quinoline ring, enhancing reactivity at the 3- and 7-positions.

Comparative Analysis of Quinoline Analogues

Quinoline derivatives exhibit varied bioactivities depending on substituent patterns. The table below contrasts key structural and functional differences:

Compound NameSubstituentsUnique Properties
6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid 4-Bromophenyl at C2Enhanced halogen bonding, lower solubility
6-Bromo-2-(2-thienyl)quinoline-4-carboxylic acidThiophene at C2Improved charge transport for optoelectronics
Target CompoundPyridin-3-yl ethenyl at C2DNA intercalation, topoisomerase inhibition

The pyridin-3-yl group in the target compound facilitates stronger interactions with aromatic amino acid residues (e.g., Phe, Tyr) in enzyme binding pockets compared to thiophene or bromophenyl analogues .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis typically involves three stages:

  • Quinoline Core Formation: Friedländer condensation between 2-aminobenzaldehyde derivatives and ketones generates the quinoline skeleton.

  • Bromination: Electrophilic bromination at the 6-position using Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide) under acidic conditions.

  • Ethenyl Coupling: A Heck coupling reaction installs the pyridin-3-yl ethenyl group using palladium catalysts.

Reaction Conditions and Yields

  • Heck Coupling: Conducted at 80–100°C with Pd(OAc)2\text{Pd(OAc)}_2, yielding 65–75% product.

  • Carboxylic Acid Introduction: Hydrolysis of ester precursors with NaOH/EtOH achieves >90% conversion.

Industrial-Scale Production Challenges

Scaling up requires addressing:

  • Palladium Removal: Residual catalyst levels must be <1 ppm for pharmaceutical use, necessitating chelating resins.

  • Regioselectivity: Competing bromination at C5/C7 positions is mitigated using directing groups or steric hindrance.

Biological Activities and Mechanistic Insights

Anticancer Activity

The compound inhibits topoisomerase II by intercalating into DNA, inducing double-strand breaks and apoptosis. In vitro studies on Hep-G2 and MCF-7 cells show IC50\text{IC}_{50} values of 27.7 μM, comparable to doxorubicin . Molecular docking reveals binding to the DNA-enzyme complex via:

  • Hydrogen Bonds: Carboxylic acid with Arg503 and Asn520 .

  • π-Stacking: Pyridin-3-yl ethenyl with dG13 bases .

Structure-Activity Relationships (SAR)

  • Alkyl Chain Length: Longer chains (e.g., butyl) improve hydrophobic interactions, enhancing potency .

  • Bromine Position: 6-Bromo maximizes DNA affinity versus 5- or 7-substituted analogues.

Antimicrobial and Anti-Inflammatory Effects

Preliminary assays indicate:

  • Antibacterial Activity: MIC of 32 μg/mL against S. aureus due to gyrase inhibition.

  • COX-2 Suppression: 40% inhibition at 10 μM via allosteric modulation.

Applications in Drug Development and Materials Science

Therapeutic Candidates

  • Oncology: Lead compound for dual topoisomerase II/HDAC inhibitors .

  • Antimicrobials: Synergistic formulations with β-lactams to overcome resistance.

Optoelectronic Materials

The conjugated ethenyl-pyridine system enables applications in:

  • Organic Light-Emitting Diodes (OLEDs): External quantum efficiency of 12%.

  • Photovoltaics: As electron transport layers in perovskite solar cells.

Comparative Analysis with Quinoline Analogues

Efficacy in Biological Systems

CompoundTopoisomerase II Inhibition (IC50\text{IC}_{50})Anticancer IC50\text{IC}_{50} (μM)
Target Compound0.8 μM27.7
6-Bromo-2-(4-bromophenyl) analogue 2.1 μM45.2
Camptothecin0.3 μM12.4

The target compound’s balanced potency and synthetic accessibility position it as a viable candidate for further optimization .

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